molecular formula C11H14N4O B13217830 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13217830
M. Wt: 218.26 g/mol
InChI Key: OHPHZNQCFPDNHX-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazolone core fused with a 6-aminopyridine moiety and an isopropyl substituent. Pyrazolone derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-5-propan-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-7(2)9-5-11(16)15(14-9)8-3-4-10(12)13-6-8/h3-4,6-7H,5H2,1-2H3,(H2,12,13)

InChI Key

OHPHZNQCFPDNHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the aminopyridine substituent: This step involves the nucleophilic substitution of the pyrazolone core with 6-aminopyridine, often facilitated by a coupling reagent such as EDCI or DCC.

    Final modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

    Substitution: The aminopyridine moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminopyridine moiety.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(5-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
  • Structural Difference: The amino group is at the 5-position of the pyridine ring (vs. 6-position in the target compound), and the substituent is ethyl (vs. isopropyl).
  • Properties: Molecular formula C₁₀H₁₂N₄O (MW: 204.23 g/mol).
1-(5-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
  • Structural Difference : Methoxymethyl substituent introduces an ether group.
  • Properties : Molecular formula C₁₀H₁₂N₄O₂ (MW: 220.23 g/mol). The methoxymethyl group increases hydrophilicity (predicted pKa: 4.50), which may improve aqueous solubility but reduce membrane penetration .

Substitutions on the Pyrazolone Core

1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
  • Structural Difference: Replaces the aminopyridine with a 3-chlorophenyl group.
  • Properties: Molecular formula C₁₂H₁₃ClN₂O (MW: 236.7 g/mol).
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • Structural Difference: Lacks the pyridine ring; features a phenyl group and amino substituent on the pyrazolone.

Functional Group Modifications

3-[(4-Fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
  • Structural Difference: Fluorophenylamino group replaces the aminopyridine.
1-(2-Hydroxyethyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • Structural Difference : Hydroxyethyl group introduces hydrogen-bonding capacity.
  • Properties : Increased hydrophilicity could improve solubility but may reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₄N₄O* ~220.26* 6-Aminopyridin-3-yl, isopropyl Balanced lipophilicity/H-bonding
1-(5-Aminopyridin-2-yl)-3-ethyl analog C₁₀H₁₂N₄O 204.23 5-Aminopyridin-2-yl, ethyl Lower steric hindrance
1-(5-Aminopyridin-2-yl)-3-(methoxymethyl) C₁₀H₁₂N₄O₂ 220.23 Methoxymethyl Higher hydrophilicity (pKa 4.50)
1-(3-Chlorophenyl)-3-isopropyl analog C₁₂H₁₃ClN₂O 236.70 3-Chlorophenyl Enhanced electronic withdrawal
3-Amino-4-phenyl analog C₉H₉N₃O 175.19 Phenyl, amino Reduced aromatic interactions

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Routes: highlights the use of malononitrile or ethyl cyanoacetate in pyrazolone synthesis, suggesting that substituent choice influences reaction efficiency and product diversity .
  • Structural Analysis : SHELX programs (e.g., SHELXL) are critical for crystallographic refinement, enabling precise determination of molecular conformations and intermolecular interactions in related compounds .
  • Biological Relevance: The isopropyl group in the target compound may optimize lipophilicity for membrane penetration, while the 6-aminopyridine moiety could enhance target binding via hydrogen bonding, as seen in kinase inhibitors .

Biological Activity

1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, often referred to as a pyrazolone derivative, has garnered attention for its diverse biological activities. This compound features a unique structural framework that incorporates a pyridine ring and a pyrazolone moiety, which are known for their pharmacological potential. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This formula indicates the presence of four nitrogen atoms, which contribute to the compound's reactivity and biological interactions.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives could reduce edema in carrageenan-induced inflammation models by up to 85% compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely documented. For example, compounds containing the pyrazolone structure have demonstrated activity against various bacterial strains including E. coli and Staphylococcus aureus. In vitro studies reported that specific derivatives showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

Pyrazole derivatives have also been investigated for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The ability to target multiple pathways makes them attractive candidates for further development in cancer therapy .

The biological activity of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes such as myeloperoxidase (MPO), which plays a role in oxidative stress and inflammation .
  • Modulation of Cytokine Production : By inhibiting the signaling pathways that lead to cytokine production, this compound can effectively reduce inflammatory responses.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases or by disrupting mitochondrial function.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2018)Reported significant antibacterial activity against E. coli and S. aureus, highlighting the importance of specific functional groups in enhancing efficacy .
Chovatia et al. (2017)Demonstrated promising anti-tubercular properties with certain derivatives exhibiting high activity against Mycobacterium tuberculosis at low concentrations .

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